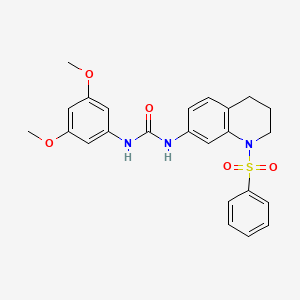
methyl 3-(1H-pyrazol-1-yl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(1H-pyrazol-1-yl)propanoate is an organic compound with the molecular formula C7H10N2O2 and a molecular weight of 154.17 g/mol It is a derivative of pyrazole, a five-membered aromatic heterocycle containing two nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 3-(1H-pyrazol-1-yl)propanoate can be synthesized through the reaction of 3-(1H-pyrazol-1-yl)propanoic acid with methanol in the presence of a suitable catalyst . The reaction typically involves heating the reactants under reflux conditions to facilitate esterification. The general reaction scheme is as follows:
3-(1H-pyrazol-1-yl)propanoic acid+methanolcatalystmethyl 3-(1H-pyrazol-1-yl)propanoate+water
Industrial Production Methods
Industrial production methods for this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-(1H-pyrazol-1-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The pyrazole ring can participate in electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted pyrazole derivatives.
Applications De Recherche Scientifique
Methyl 3-(1H-pyrazol-1-yl)propanoate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme inhibition and as a probe for biological assays.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of methyl 3-(1H-pyrazol-1-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules. These interactions can influence various biochemical pathways, leading to the desired biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 3-(1H-pyrazol-1-yl)butanoate: Similar structure with an additional carbon in the alkyl chain.
Ethyl 3-(1H-pyrazol-1-yl)propanoate: Similar structure with an ethyl ester group instead of a methyl ester.
Methyl 3-(1H-imidazol-1-yl)propanoate: Similar structure with an imidazole ring instead of a pyrazole ring.
Uniqueness
Methyl 3-(1H-pyrazol-1-yl)propanoate is unique due to its specific pyrazole ring structure, which imparts distinct chemical and biological properties. The presence of the pyrazole ring allows for unique interactions with molecular targets, making it a valuable compound in various research and industrial applications.
Propriétés
IUPAC Name |
methyl 3-pyrazol-1-ylpropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-11-7(10)3-6-9-5-2-4-8-9/h2,4-5H,3,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZZAAQDMPMDOPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCN1C=CC=N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-({10-ethyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-yl}sulfanyl)-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide](/img/structure/B2857043.png)
![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-3,5,7-trimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2857046.png)

![N-{[4-(morpholin-4-yl)thian-4-yl]methyl}thiophene-3-carboxamide](/img/structure/B2857051.png)
![8-[4-(2-Hydroxyethyl)piperazin-1-yl]-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione](/img/structure/B2857052.png)









